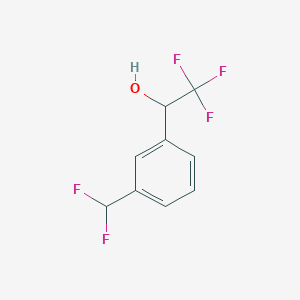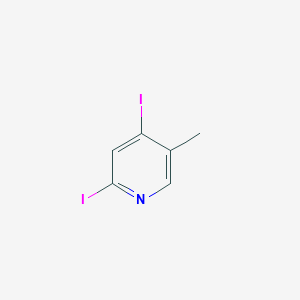
2,4-Diiodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5I2N It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodo-5-methylpyridine typically involves the iodination of 5-methylpyridine. One common method includes the use of iodine and an oxidizing agent such as periodic acid (HIO4) in the presence of a catalyst like sulfuric acid (H2SO4) and silica gel. The reaction is carried out in water at moderate temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diiodo-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions can yield a variety of aryl-substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2,4-Diiodo-5-methylpyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,4-Diiodo-5-methylpyridine involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 2,4-Diiodo-5-methylpyrimidine
- 2,4-Diiodo-5-methylthiazole
- 2,4-Diiodo-5-methylimidazole
Comparison: 2,4-Diiodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties compared to other similar compounds. For example, the presence of iodine atoms at the 2nd and 4th positions can enhance the compound’s reactivity in halogen bonding and substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H5I2N |
|---|---|
Peso molecular |
344.92 g/mol |
Nombre IUPAC |
2,4-diiodo-5-methylpyridine |
InChI |
InChI=1S/C6H5I2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |
Clave InChI |
KUZPYYZSCQBTHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


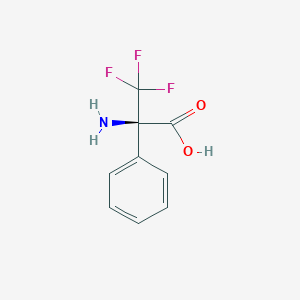

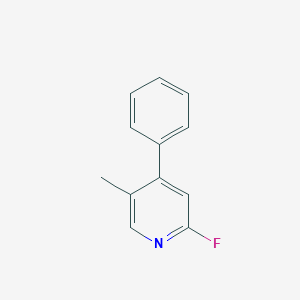
![(1S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B12966002.png)
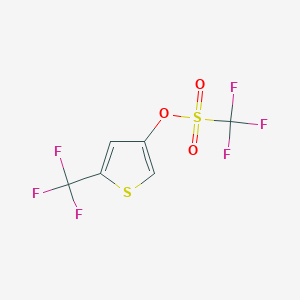
![6-[(2-Hydroxy-3-methoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B12966020.png)
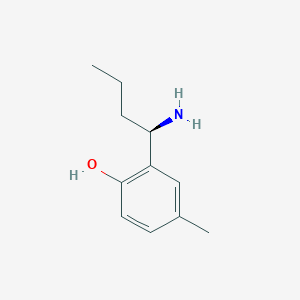

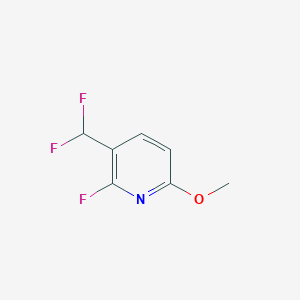
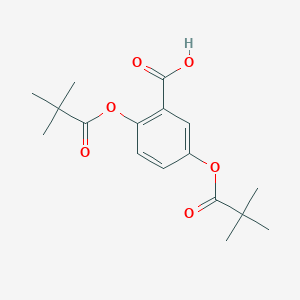

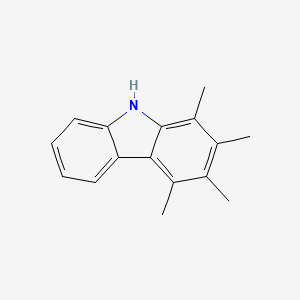
![rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B12966047.png)
